[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride, also known as biphenyl-2,2'-dicarbonyl dichloride, is an organic compound classified as an acyl chloride. It is a key building block in organic synthesis, primarily used for the creation of polymers, ligands for metal catalysts, and various heterocyclic compounds. [, ] Its structure consists of a biphenyl unit connected at the 2 and 2' positions by a dicarbonyl dichloride group. This unique structure allows for diverse reactivity and makes it a valuable reagent in synthetic chemistry.
[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride is an organic compound characterized by its two benzene rings connected by a single bond, with two carbonyl chloride groups attached to the biphenyl structure. The compound is known for its reactivity and serves as an important intermediate in various chemical syntheses. It is classified under acyl chlorides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.
The synthesis of [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride typically involves the following methods:
The molecular structure of [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride can be described as follows:
[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride is involved in several notable chemical reactions:
The mechanism of action for [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride primarily involves its reactivity due to the electrophilic nature of the carbonyl chloride groups:
The applications of [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride are diverse:
The assembly of the sterically congested 2,2'-disubstituted biphenyl scaffold presents significant challenges due to restricted bond rotation and potential catalyst deactivation. Metal-catalyzed cross-coupling remains the cornerstone methodology for constructing this core before dichlorocarbonyl functionalization.
Classical Ullmann chemistry, involving copper-mediated coupling of aryl halides, provides a direct route to symmetric biphenyl structures essential for 2,2'-dicarbonyl dichloride synthesis. Modern adaptations utilize ortho-halogenated benzoic acid derivatives or esters as precursors. The reaction typically employs stoichiometric or catalytic copper sources (Cu(0), Cu(I), or Cu(II) in polar aprotic solvents (DMF, NMP) at elevated temperatures (130–200 °C). A significant advancement involves nickel-catalyzed enantioselective Ullmann coupling of ortho-chlorinated benzaldehyde derivatives, enabling access to axially chiral intermediates that can be oxidized to the diacid and subsequently converted to the dichloride. This method yields symmetric 2,2'-disubstituted biphenyls with moderate to good yields (typically 50-75%), though achieving high regioselectivity under the high-temperature conditions required remains challenging for electron-rich substrates [2]. The mechanism proceeds via oxidative addition of the first aryl halide to Cu(0), forming an arylcopper(I) intermediate, followed by a second oxidative addition and reductive elimination to form the biaryl bond. Chelating diamines or phenanthrolines can enhance catalytic efficiency by stabilizing intermediates and lowering the energy barrier for reductive elimination [7].
Suzuki-Miyaura coupling offers superior versatility for constructing unsymmetrical 2,2'-disubstituted biphenyls, crucial for incorporating diverse functional groups prior to dicarbonyl chloride installation. This method employs ortho-substituted arylboronic acids and ortho-halobenzoates (bromides or iodides) under palladium catalysis. Key to success is ligand selection to overcome steric hindrance: bulky, electron-rich phosphines like XPhos, SPhos, or RuPhos effectively promote the coupling of hindered partners. For instance, coupling methyl 2-bromobenzoate with 2-(methoxyphenyl)boronic acid using Pd(OAc)₂/XPhos catalyst systems in THF/t-BuOH mixtures at 90 °C achieves yields exceeding 85% for the biphenyl ester intermediate [2] [7]. The resulting methyl 2'-methyl-[1,1'-biphenyl]-2-carboxylate can be hydrolyzed to the diacid and converted to the target dichloride. Ligand-free systems utilizing Pd/C or Pd(OAc)₂ in aqueous/organic solvent mixtures (e.g., DMA/H₂O) have also demonstrated efficacy, particularly with electron-deficient aryl halides, achieving yields up to 92% for biphenyl carboxylic acids. These systems benefit from synergistic effects between the catalyst surface and the substrate, facilitating oxidative addition even for chlorides under optimized conditions [7].
The Bennett-Turner reaction provides an alternative pathway via oxidative homocoupling of arylmetallic species. Originally described using phenylmagnesium bromide with CrCl₃ or CuCl₂, modern adaptations focus on copper-catalyzed dimerization of ortho-substituted arylboronic acids under aerobic conditions. The mechanism involves transmetalation of the arylboronic acid to a μ-hydroxido copper(II) complex, forming a bimetallic arylcopper(II) intermediate. Subsequent binuclear reductive elimination generates the biaryl bond while reducing copper(II) to copper(I). The copper(I) complex is reoxidized by molecular oxygen, closing the catalytic cycle. Kirai and colleagues demonstrated the efficacy of [{(phen)Cu(μ-OH)}₂Cl₂]·3H₂O as a pre-catalyst, enabling efficient dimerization of arylboronic acids bearing nitro, halogen, and carbonyl groups without added oxidants or bases, yielding symmetric biphenyl diesters or diacids (precursors to the dichloride) in 56-95% yield [2]. This method is particularly valuable for symmetric 2,2'-biphenyl dicarbonyl dichloride synthesis, as the ortho substituents direct the coupling and enhance stability of the axial chirality in the intermediate.
Table 1: Comparative Analysis of Metal-Catalyzed Methods for Biphenyl Scaffold Assembly
Method | Catalyst System | Key Substrates | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|---|
Ullmann Homocoupling | Cu(0)/Cu(I), Ni(0) (w/ ligands) | ortho-Halogenated benzoates | 50-75% | Direct synthesis of symmetric biphenyls | High temperatures, moderate yields for ortho |
Suzuki-Miyaura Coupling | Pd(OAc)₂/XPhos, Pd/C (ligand-free) | ortho-Halobenzoate + ortho-Arylboronic acid | 70-95% | Access to unsymmetrical biphenyls, functional tolerance | Sensitive to steric bulk, ligand cost |
Bennett-Turner Dimerization | [{(phen)Cu(μ-OH)}₂Cl₂]·3H₂O | ortho-Substituted arylboronic acids | 56-95% | Oxidant-free conditions, air stability | Restricted to symmetric biphenyl products |
While cross-coupling builds the biphenyl core, Friedel-Crafts acylation enables direct introduction of carbonyl chloride groups onto pre-formed biphenyl systems. This electrophilic aromatic substitution (SEAr) approach is particularly relevant for functionalizing symmetrically activated biphenyl derivatives. Using terephthaloyl chloride (benzene-1,4-dicarbonyl dichloride) as a model, the reaction principles can be extrapolated to the biphenyl system. The highly electron-deficient nature of the 2,2'-biphenyl system necessitates vigorous conditions or prior activation for successful Friedel-Crafts reactions.
Strategically, Lewis acid catalysts (AlCl₃, FeCl₃, or GaCl₃) in stoichiometric quantities are essential to activate the acid chloride electrophile, generating a highly reactive acylium ion. Electron-rich arenes (anisole, xylenes) or activated heterocycles serve as competent nucleophiles. However, applying this to install carbonyl chlorides directly onto biphenyl requires either activating the biphenyl ring (e.g., via alkoxy substitution) or employing superelectrophilic strategies. An alternative indirect route involves Friedel-Crafts acylation of biphenyl with oxalyl chloride (ClC(O)C(O)Cl), yielding a keto-acid chloride that can be further modified. Solvent choice critically influences regioselectivity: non-coordinating solvents like dichloromethane or nitrobenzene favor para-acylation in monosubstituted benzenes, while coordinating solvents can alter selectivity. For sterically crowded 2,2'-positions, achieving high yield is challenging due to steric hindrance; elevated temperatures (80–100°C) and extended reaction times (12-48 h) are often required [5]. This method remains less direct for synthesizing the specific 2,2'-isomer compared to cross-coupling diacid precursors.
The integration of [1,1'-biphenyl]-2,2'-dicarbonyl dichloride into complex biomolecular architectures leverages solid-phase synthesis (SPS) techniques. This approach exploits the dichloride's bifunctional reactivity to simultaneously or sequentially link peptide chains while maintaining the biphenyl core's conformational flexibility, crucial for biological interactions. The general strategy involves immobilizing a protected amino acid or peptide sequence onto a resin (e.g., Wang, Rink amide), followed by on-resin coupling with the biphenyl linker.
A validated protocol employs the dichloride as a double acylating agent under controlled stoichiometry and reaction times. Typically, the dichloride (1.0-1.2 equiv) is dissolved in dry DCM or DMF and added to the resin-bound peptide alongside a hindered base (diisopropylethylamine, DIPEA; 2.0-4.0 equiv) at 0–25°C. Short reaction times (15-30 min) prevent diacylation and favor mono-functionalization. After capping and washing, the second acid chloride group is coupled to a solution-phase amino component or another resin-bound segment. This controlled stepwise approach minimizes dimerization and facilitates purification of the hybrid conjugate after cleavage from the resin [1] [4]. Peptide-biphenyl hybrids (PBHs) synthesized this way demonstrate significant conformational adaptability, enabling optimal interactions with biological targets like enzymes (e.g., calpain inhibition with IC₅₀ values in the nanomolar range) or inorganic surfaces (e.g., gold nanoparticle stabilization via amide, thioether, or phenolate linkages). The biphenyl moiety enhances stability through arene-metal interactions and π-stacking, properties exploited in material science for creating peptidomimetic-gold hybrid nanomaterials [4].
The final conversion of [1,1'-biphenyl]-2,2'-dicarboxylic acid to its dichloride is a critical step where solvent and catalyst choices profoundly impact yield, purity, and regioselectivity (avoiding mono-acid chloride formation or anhydride byproducts).
Solvent Selection: Anhydrous, non-nucleophilic solvents are imperative to prevent hydrolysis. Thionyl chloride (SOCl₂) serves dual roles as both solvent and chlorinating agent, facilitating high conversions (>95%) under reflux (70–80°C) for 4-8 hours. Alternatives include oxalyl chloride ((COCl)₂) in dichloromethane (DCM) or toluene, often with catalytic DMF (0.1-1.0 equiv) to generate the Vilsmeier reagent, enhancing reactivity. Solvents like chlorobenzene or 1,2-dichloroethane allow higher reaction temperatures (80–110°C), accelerating the conversion of sterically hindered diacids. Crucially, solvent polarity influences the aggregation state of the diacid and the solubility of intermediates; non-polar solvents can favor anhydride formation, while more polar solvents like DCM with DMF catalysis promote complete dichloride formation [5] [8].
Catalyst Systems: Catalytic DMF (0.5-1.0 equiv) is highly effective, forming the reactive chloromethyleneiminium salt (Vilsmeier complex), which drastically enhances chlorination kinetics. Triphenylphosphine (PPh₃) with CCl₄ or hexachloroethane (Cl₃CCCl₃) offers a milder alternative, operating via an Appel-type mechanism. For large-scale or sustainable processes, recyclable ionic liquids (e.g., [BMIM][Cl]) have been explored as reaction media with oxalyl chloride, reducing PMI (Process Mass Intensity) by eliminating volatile organic solvents and facilitating catalyst recovery [8].
Reaction Monitoring & Byproduct Control: Incomplete conversion risks mono-acid chloride contamination, while overexposure to heat or moisture promotes anhydride formation. Real-time monitoring via FT-IR (disappearance of O-H stretch ~2500-3500 cm⁻¹ and C=O stretch ~1680 cm⁻¹; appearance of C=O stretch ~1780 cm⁻¹) or Raman spectroscopy ensures precise endpoint determination. Schotten-Baumann conditions (biphasic system: aqueous NaOH/organic solvent) are unsuitable due to the rapid hydrolysis of the dichloride. Post-reaction, careful removal of excess SOCl₂ (distillation or evaporation) and solvent stripping under reduced pressure, followed by recrystallization (e.g., from dry hexanes/toluene) or short-path distillation, yields high-purity [1,1'-biphenyl]-2,2'-dicarbonyl dichloride [5].
Table 2: Solvent and Catalyst Systems for 2,2'-Biphenyl Dicarbonyl Dichloride Synthesis
Reagent System | Solvent | Temperature | Time (h) | Yield | Key Features |
---|---|---|---|---|---|
SOCl₂ (neat) | None (excess SOCl₂) | 70-80°C | 4-8 | >95% | High efficiency, simple workup; corrosive gases |
(COCl)₂ / cat. DMF | Anhydrous DCM | 25-40°C | 2-6 | 85-92% | Mild conditions; DMF must be anhydrous |
PPh₃ / CCl₄ | DCM or Toluene | 40-60°C | 8-12 | 75-85% | Milder chlorination; higher cost, P(=O)Ph₃ byproduct |
SOCl₂ in [BMIM][Cl] | Ionic Liquid | 60-70°C | 3-5 | 90-95% | Recyclable solvent; reduced PMI; higher viscosity |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2